molecular formula C30H32N4O4 B2537840 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-55-7

2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2537840
CAS No.: 2034508-55-7
M. Wt: 512.61
InChI Key: IGYDJBQENRYITF-UHFFFAOYSA-N
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Description

2-(2-(4-(2-Oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound featuring a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety. The piperazine group is further substituted with a 2-oxoethyl unit bearing a 2-phenylmorpholine group. Its design shares similarities with pharmacologically active isoindolinone and isoindoline-1,3-dione derivatives, which are known for their affinity to serotonin (5-HT) receptors and acetylcholinesterase (AChE) .

Properties

IUPAC Name

2-[2-[4-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c35-27(33-18-19-38-26(20-33)22-6-2-1-3-7-22)21-32-14-12-31(13-15-32)16-17-34-29(36)24-10-4-8-23-9-5-11-25(28(23)24)30(34)37/h1-11,26H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDJBQENRYITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOC(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

  • Benzo[de]isoquinoline core : Known for its diverse biological activities.
  • Piperazine ring : Often associated with neuroactive properties.
  • Morpholine moiety : Implicated in various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine and morpholine components are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood, cognition, and behavior.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
  • Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in synaptic clefts .
  • Cell Signaling Pathways : Interaction with G-protein coupled receptors (GPCRs) could alter downstream signaling pathways, affecting cellular responses.

Biological Activity and Pharmacological Effects

Research indicates several potential pharmacological applications for this compound:

1. Antidepressant Activity

Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The interaction with serotonin receptors is a key factor in this activity .

2. Anticancer Potential

The benzo[de]isoquinoline structure has been linked to anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .

3. Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels
AnticancerInduction of apoptosis
NeuroprotectiveReduced oxidative stress
Enzyme InhibitionInhibition of acetylcholinesterase

Case Study 1: Antidepressant Efficacy

In a study assessing the antidepressant potential of piperazine derivatives, it was found that certain modifications led to increased binding affinity at serotonin receptors, resulting in significant behavioral changes in rodent models.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of benzo[de]isoquinoline derivatives highlighted the ability of these compounds to trigger apoptotic pathways in breast cancer cell lines, suggesting a promising avenue for therapeutic development.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have shown high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition .

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research has suggested that similar piperazine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds within this structural class. Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, a related compound was tested against a panel of cancer cell lines. The results showed significant inhibition rates across multiple types of cancer cells, highlighting the potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Screening

A derivative featuring the piperazine moiety was evaluated for its effects on serotonin receptors. The findings indicated that it could enhance serotonin activity, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound is part of a broader class of N-substituted piperazine-isoindolinone/isoquinoline hybrids. Key structural analogues include:

Compound Name Core Structure Piperazine Substituent Biological Activity/Properties
Target Compound Benzo[de]isoquinoline-1,3-dione 2-Oxo-2-(2-phenylmorpholino)ethyl Unknown (hypothesized CNS activity)
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9, Ev1 ) Isoindol-1-one 2-Methoxyphenyl High 5-HT1A receptor affinity (Ki < 1 nM)
2-(2-(4-(2-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4d, Ev2 ) Isoindoline-1,3-dione 2-Fluorobenzoyl Structural rigidity (NMR-confirmed)
2-(2-(4-(3-Hydroxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione (Compound 7, Ev3 ) Dimethylisoquinoline-1,3-dione 3-Hydroxyphenyl Enhanced solubility via hydroxylation
2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione (Ev6 ) Benzo[de]isoquinoline-1,3-dione Benzodioxolylmethyl Commercial intermediate (no reported activity)

Key Structural and Functional Differences

Dimethyl substitution on the isoquinoline core (Compound 7) increases lipophilicity, which may improve blood-brain barrier permeability but reduce solubility .

Piperazine Substituents: Target Compound: The 2-phenylmorpholino group introduces a cyclic ether and tertiary amine, enabling hydrogen bonding and conformational flexibility. This contrasts with the 2-methoxyphenyl group in Compound 9, which lacks a morpholine ring but retains serotonin receptor affinity . Fluorobenzoyl vs. Benzodioxolylmethyl: Fluorine in Compound 4d enhances electronegativity and metabolic stability, while the benzodioxole group in Ev6 may confer steric hindrance, reducing receptor binding .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-phenylmorpholino-ethylpiperazine with a benzo[de]isoquinoline-dione precursor, analogous to methods used for Compound 9 (piperazine-chloroalkyl coupling) . Compound 7’s hydroxylation via BBr3-mediated demethylation highlights the importance of post-synthetic modifications to fine-tune pharmacokinetics .

Research Findings and SAR Insights

  • 5-HT1A Receptor Affinity: Compound 9’s high 5-HT1A affinity suggests that methoxy and phenyl groups on piperazine are critical for receptor interaction.
  • Metabolic Stability: Fluorine in Compound 4d and morpholino in the target compound could reduce oxidative metabolism compared to hydroxylated derivatives (e.g., Compound 7) .
  • Solubility vs. Permeability: Hydrophilic groups (e.g., hydroxyl in Compound 7) improve solubility but may limit CNS penetration, whereas lipophilic cores (dimethylisoquinoline in Compound 7) favor membrane permeability .

Q & A

Q. Designing a structure-activity relationship (SAR) study for optimizing pharmacokinetics :

  • Methodology :

Synthesize analogs with varied substituents on the phenylmorpholino group (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃).

Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human vs. rat).

Correlate logD values (octanol/water) with blood-brain barrier permeability via PAMPA assays .

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